1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Asymmetric Synthesis of D-Lysine Analogue : A study by Etayo et al. (2008) demonstrated the practical asymmetric synthesis of a D-lysine analogue with a piperidine skeleton. This synthesis involved the high-yielding Wadsworth–Emmons reaction and a diastereoselective reduction process, showcasing the potential of piperidine derivatives in the creation of constrained amino acid analogues (Etayo, 2008).
Creation of Novel Dipeptides : Didierjean, Boussard, and Aubry (2002) developed a pipecolic acid-containing dipeptide, demonstrating the utility of piperidine derivatives in the synthesis of complex peptide structures (Didierjean, Boussard, & Aubry, 2002).
Pharmaceutical Synthesis and Optimization
Oxindole Synthesis via Palladium-catalyzed CH Functionalization : Magano et al. (2014) discussed the synthesis of oxindole using palladium-catalyzed CH functionalization. Piperidine derivatives played a crucial role in medicinal chemistry synthesis, particularly in the creation of enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).
Preparation of Orthogonally Protected Amino Acid Analogues : Research by Hammarström et al. (2005) involved the preparation of orthogonally protected amino acid analogs of lysine. This study highlights the significance of piperidine derivatives in synthesizing complex amino acid structures, which are essential in pharmaceutical chemistry (Hammarström, Fu, Vail, Hammer, & McLaughlin, 2005).
Catalysis and Chemical Transformations
Facilitation of Complex Chemical Reactions : Xue et al. (2002) utilized piperidine derivatives in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, illustrating their role in facilitating complex chemical transformations (Xue, He, Roderick, Corbett, & Decicco, 2002).
Synthesis of Heterocyclic Compounds : Rosowsky et al. (1994) used piperidine derivatives in the synthesis of heterocyclic compounds, showcasing their importance in creating biologically active molecules (Rosowsky, Bader, Wright, & Moran, 1994).
Properties
IUPAC Name |
4-anilino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-11-9-17(10-12-19,14(20)21)18-13-7-5-4-6-8-13/h4-8,18H,9-12H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDYHDDZLRURKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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